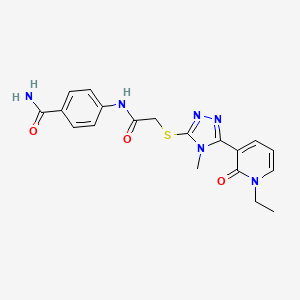
4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure incorporates multiple functional groups, indicating a broad range of chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide generally involves multiple steps, starting with the preparation of individual fragments that are then coupled together. Typical synthetic routes might involve:
Synthesis of the dihydropyridinyl fragment: : Utilizing starting materials like ethyl acetoacetate and suitable nitriles.
Formation of the triazolyl moiety: : Incorporating 1,2,4-triazole derivatives through cyclization reactions.
Thioacetamide linkage: : Introduction of the thioacetamide group via nucleophilic substitution reactions.
Final coupling with benzamide: : Completing the synthesis by attaching the benzamide fragment under specific conditions like mild heating and catalytic amounts of base.
Industrial Production Methods
Large-scale production may modify these steps to enhance yield and efficiency. Techniques such as continuous flow synthesis, process optimization, and use of industrial-grade reagents play crucial roles in scaling up the production. Safety and environmental concerns are also addressed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The presence of the dihydropyridinyl moiety allows for oxidation reactions, potentially forming pyridine derivatives.
Reduction: : Reduction reactions can alter the oxo-pyridinyl segment to a more saturated state.
Substitution: : The compound is likely to undergo electrophilic and nucleophilic substitution reactions, especially at reactive sites like the triazole or amide nitrogen atoms.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution conditions: : Lewis acids or bases such as AlCl3 or NaOH, mild heating, and solvents like dichloromethane or ethanol.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding pyridine derivatives.
Reduction: : Formation of dihydropyridine derivatives.
Substitution: : Varied products based on the nucleophile or electrophile involved, often leading to functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis and functionalization: : Used as a building block in complex molecule synthesis, enabling the exploration of new chemical entities.
Biology
Drug development: : Potential bioactive properties make it a candidate for drug discovery programs targeting specific enzymes or receptors.
Medicine
Therapeutic applications: : Studied for its potential effects on cellular pathways, making it relevant in treating conditions like cancer or neurodegenerative diseases.
Industry
Material science: : Application in designing novel materials with unique properties due to its structural complexity.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, likely involving hydrogen bonding, van der Waals forces, and covalent modifications. The detailed pathway includes binding to active sites of enzymes or receptors, thereby altering their activity and triggering downstream biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparing 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzamide with similar compounds highlights its uniqueness:
Compound A: : Has a similar triazole backbone but lacks the dihydropyridinyl group, resulting in different reactivity and biological activity.
Compound B:
Compound C: : Features a modified amide linkage, altering its interaction with biological targets and making it suitable for different scientific studies.
Conclusion
This compound stands out due to its multifaceted applications and unique structural attributes. Its synthesis, reactivity, and diverse applications underscore its importance in scientific research and industrial development.
Eigenschaften
IUPAC Name |
4-[[2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c1-3-25-10-4-5-14(18(25)28)17-22-23-19(24(17)2)29-11-15(26)21-13-8-6-12(7-9-13)16(20)27/h4-10H,3,11H2,1-2H3,(H2,20,27)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSAWWHFPHVVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
![3-(3-chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2609982.png)
![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)
![N-methyl-6-[(oxan-4-yl)methoxy]-N-phenylpyridine-3-carboxamide](/img/structure/B2609984.png)

![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)



